molecular formula C45H64N14O11 B037705 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide CAS No. 121282-17-5

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide

Cat. No. B037705
M. Wt: 977.1 g/mol
InChI Key: HLOQKQUWJHEVPU-LVBQAGNWSA-N
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Description

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide is a complex peptide compound. Studies on similar dinitrophenyl peptides provide insights into their synthesis, structure, and properties.

Synthesis Analysis

  • The synthesis of dinitrophenyl peptides involves condensation reactions and the use of protecting groups for amino acids. In a study by Boissonnas et al. (1958), the synthesis of a similar peptide involved the condensation of trityl-glycyl-ϵ-CBO-L-lysine with L-prolyl-L-valine methyl ester, followed by amidification and trityl group splitting, demonstrating a complex multi-step synthesis process (Boissonnas et al., 1958).

Molecular Structure Analysis

  • Investigations into the molecular structure of similar peptides, such as those by Higashijima et al. (1983), involved nuclear magnetic resonance and circular dichroism spectroscopies. These studies reveal details about the peptide's conformation and intramolecular interactions (Higashijima et al., 1983).

Chemical Reactions and Properties

  • Peptides like 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide may undergo various chemical reactions, including deamidation, isomerization, and racemization as explored by Geiger and Clarke (1987). These reactions can significantly alter the peptide's structure and function (Geiger & Clarke, 1987).

Physical Properties Analysis

  • The physical properties of dinitrophenyl peptides can be characterized by spectroscopic techniques. Loudfoot and Chan (1967) studied the absorbancy and infrared absorption spectra of similar peptides, providing insights into their photophysical properties (Loudfoot & Chan, 1967).

Chemical Properties Analysis

  • The chemical properties of these peptides, such as their reactivity and stability, can be influenced by their amino acid composition and sequence. For instance, the presence of dinitrophenyl groups can affect the peptides' reactivity towards other compounds, as shown in studies on nitrophenyl derivatives of amino acids by Camiolo et al. (2003) (Camiolo et al., 2003).

Scientific Research Applications

Synthetic Substrates for Collagenase

Research has explored the use of 2,4-dinitrophenyl derivatives of peptides as synthetic substrates for vertebrate collagenase. These compounds have been applied in assays to measure collagenase activity, particularly in the context of rheumatoid arthritis, demonstrating their utility in understanding and diagnosing inflammatory diseases (Masui et al., 1977).

Peptide Characterization and Separation Techniques

Studies have investigated the preparation and properties of dinitrophenyl peptides, focusing on their electrophoretic and thin-layer chromatography separation. This research highlights the peptides' utility in biochemical analysis, offering insights into their structural and chemical properties (Loudfoot & Chan, 1967).

Plant Growth Studies

Dipeptides and amino acids have been examined as nitrogen sources for plant growth, specifically in the callus of Atropa belladonna. This research provides insight into the nutritional requirements and metabolic pathways of plants, contributing to agricultural and botanical science (Salonen & Simola, 1977).

Mass Spectrometrical Analysis of Peptides

The structure of unknown peptides has been elucidated through mass spectrometrical analysis of their dinitrophenyl derivatives. This approach is valuable in peptide research, offering a method for determining amino acid sequences in complex biological samples (Penders et al., 2010).

Complexation Behavior with Cucurbit[6]uril

Research on the binding properties of cucurbit[6]uril with various peptides, including dinitrophenyl derivatives, has shed light on peptide interactions in acidic aqueous solutions. Such studies contribute to the understanding of molecular recognition processes, which are crucial for drug design and biomolecular engineering (Buschmann et al., 2005).

properties

CAS RN

121282-17-5

Product Name

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide

Molecular Formula

C45H64N14O11

Molecular Weight

977.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(2,4-dinitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H64N14O11/c1-24(2)18-34(56-41(63)32-12-8-16-48-32)40(62)51-23-38(60)53-35(19-25(3)4)44(66)57-36(20-27-22-50-30-11-7-6-10-29(27)30)43(65)52-26(5)39(61)55-33(13-9-17-49-45(46)47)42(64)54-31-15-14-28(58(67)68)21-37(31)59(69)70/h6-7,10-11,14-15,21-22,24-26,32-36,48,50H,8-9,12-13,16-20,23H2,1-5H3,(H,51,62)(H,52,65)(H,53,60)(H,54,64)(H,55,61)(H,56,63)(H,57,66)(H4,46,47,49)/t26-,32-,33-,34-,35-,36-/m0/s1

InChI Key

HLOQKQUWJHEVPU-LVBQAGNWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4

SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4

Other CAS RN

121282-17-5

sequence

PLGLWAR

synonyms

2,4-dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2
DPLGLTAA

Origin of Product

United States

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